ASP6432

Description

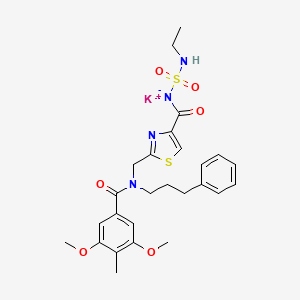

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;[2-[[(3,5-dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]-1,3-thiazole-4-carbonyl]-(ethylsulfamoyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O6S2.K/c1-5-27-38(33,34)29-25(31)21-17-37-24(28-21)16-30(13-9-12-19-10-7-6-8-11-19)26(32)20-14-22(35-3)18(2)23(15-20)36-4;/h6-8,10-11,14-15,17,27H,5,9,12-13,16H2,1-4H3,(H,29,31);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYBXXHNGOTYDD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)[N-]C(=O)C1=CSC(=N1)CN(CCCC2=CC=CC=C2)C(=O)C3=CC(=C(C(=C3)OC)C)OC.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31KN4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of ASP6432 in Urothelial Function: A Focus on Lysophosphatidic Acid Receptor 1 (LPA1) Antagonism

Executive Summary

This document provides a detailed overview of the mechanism of action of ASP6432, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). It is critical to note that as of the date of this report, no public data exists detailing the mechanism of action of this compound specifically within the context of urothelial carcinoma. The information presented herein is derived from preclinical studies investigating the role of this compound in non-malignant conditions of the lower urinary tract, including benign prostatic hyperplasia (BPH) and bladder dysfunction.

The primary mechanism of action of this compound is the competitive inhibition of the LPA1 receptor, which is a G protein-coupled receptor. By blocking the binding of its ligand, lysophosphatidic acid (LPA), this compound effectively mitigates the downstream signaling cascades that contribute to smooth muscle contraction and cell proliferation in the lower urinary tract. This guide will detail the known signaling pathways, present quantitative data from relevant studies, and outline the experimental protocols used to elucidate this mechanism. This information may serve as a foundation for future investigations into the potential therapeutic applications of LPA1 receptor antagonism in urothelial pathologies, including carcinoma.

Core Mechanism of Action: LPA1 Receptor Antagonism

This compound is a novel, potent, and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1)[1]. Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors, including LPA1[1][2]. In the lower urinary tract, the LPA-LPA1 signaling axis has been implicated in the regulation of smooth muscle tone and cell growth[1][2].

This compound functions by competitively binding to the LPA1 receptor, thereby preventing the binding of endogenous LPA. This blockade inhibits the downstream signaling pathways initiated by LPA1 activation, leading to a reduction in physiological responses such as smooth muscle contraction and cellular proliferation.

Signaling Pathway

The binding of LPA to the LPA1 receptor typically activates G proteins, particularly Gαq/11 and Gαi/o. This activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels contribute to the contraction of smooth muscle cells in the urethra and prostate. Additionally, LPA1 signaling can activate the Ras-MAPK and PI3K-Akt pathways, which are involved in cell proliferation and survival. By antagonizing the LPA1 receptor, this compound inhibits these signaling cascades.

References

- 1. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of urinary frequency via type 1 lysophosphatidic acid receptors: Effect of the novel antagonist this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacodynamics of ASP6432: A Technical Overview

For Immediate Release

This technical guide provides an in-depth overview of the preclinical pharmacodynamics of ASP6432, a novel, potent, and selective antagonist of the type 1 lysophosphatidic acid (LPA1) receptor. The data herein summarizes key in vitro and in vivo findings, offering valuable insights for researchers, scientists, and drug development professionals engaged in the study of lower urinary tract symptoms (LUTS), benign prostatic hyperplasia (BPH), and related bladder dysfunctions.

Core Mechanism of Action

This compound exerts its pharmacological effects by selectively inhibiting the LPA1 receptor. Lysophosphatidic acid (LPA) is a bioactive phospholipid that, upon binding to its G protein-coupled receptors, including LPA1, initiates a signaling cascade that leads to various cellular responses. In the context of the lower urinary tract, LPA is implicated in smooth muscle contraction in the urethra and prostate, as well as in the proliferation of prostate stromal cells. By antagonizing the LPA1 receptor, this compound effectively blocks these downstream effects, leading to urethral relaxation and inhibition of prostate cell growth.[1][2][3]

References

- 1. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Downstream Signaling of ASP6432: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP6432 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. By targeting the LPA1 receptor, this compound represents a promising therapeutic agent. Understanding its mechanism of action requires a detailed investigation of its impact on downstream signaling pathways. This technical guide provides an in-depth overview of the known and putative downstream signaling cascades affected by this compound, methodologies for their investigation, and a framework for interpreting the resulting data. While specific quantitative data on the dose-dependent effects of this compound on downstream molecular targets are not extensively available in the public domain, this guide synthesizes the established signaling of the LPA1 receptor to infer the likely consequences of its antagonism by this compound.

Introduction to this compound and the LPA1 Receptor

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor.[1] The LPA1 receptor is coupled to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, initiating a diverse array of intracellular signaling cascades.[1][2] These pathways regulate fundamental cellular processes such as proliferation, migration, and contraction.[3][4]

This compound has been identified as a potent and selective antagonist of the LPA1 receptor, with IC50 values of 11 nM for human LPA1 and 30 nM for rat LPA1. Its antagonistic activity has been demonstrated through the inhibition of LPA-induced physiological responses, including urethral and prostate contractions, as well as the proliferation of human prostate stromal cells. This guide will delve into the specific downstream signaling pathways modulated by the LPA1 receptor and, by extension, inhibited by this compound.

Downstream Signaling Pathways of the LPA1 Receptor

The binding of LPA to its LPA1 receptor triggers the activation of distinct G protein subtypes, leading to the modulation of several key downstream effector molecules. The primary signaling axes are detailed below.

Gα12/13 - RhoA Signaling Pathway

Activation of the Gα12/13 pathway by the LPA1 receptor leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated, GTP-bound RhoA then stimulates Rho-associated kinase (ROCK), a key regulator of cytoskeletal dynamics, cell contraction, and migration.

Caption: LPA1-mediated activation of the Gα12/13-RhoA signaling pathway.

Gαq/11 - PLC - Calcium Mobilization Pathway

The coupling of the LPA1 receptor to Gαq/11 activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration triggers a variety of cellular responses, including smooth muscle contraction and enzyme activation.

Caption: LPA1-mediated activation of the Gαq/11-PLC-Ca2+ signaling pathway.

Gαi/o - Ras - ERK/MAPK Signaling Pathway

Upon activation by the LPA1 receptor, the Gαi/o pathway can lead to the activation of the Ras-Raf-MEK-ERK (MAPK) cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival. The activation of Extracellular signal-Regulated Kinase (ERK) leads to the phosphorylation of various transcription factors, thereby altering gene expression.

Caption: LPA1-mediated activation of the Gαi/o-ERK/MAPK signaling pathway.

Quantitative Analysis of this compound-Mediated Inhibition

Table 1: Hypothetical Dose-Dependent Inhibition of LPA-Induced RhoA Activation by this compound

| This compound Concentration (nM) | LPA-Induced RhoA Activation (% of Control) |

| 0 | 100 |

| 1 | 85 |

| 10 | 50 |

| 100 | 15 |

| 1000 | 5 |

Table 2: Hypothetical Dose-Dependent Inhibition of LPA-Induced ERK Phosphorylation by this compound

| This compound Concentration (nM) | LPA-Induced p-ERK Levels (% of Control) |

| 0 | 100 |

| 1 | 90 |

| 10 | 55 |

| 100 | 20 |

| 1000 | 8 |

Table 3: Hypothetical Dose-Dependent Inhibition of LPA-Induced Calcium Mobilization by this compound

| This compound Concentration (nM) | LPA-Induced Intracellular Ca2+ (% of Control) |

| 0 | 100 |

| 1 | 80 |

| 10 | 45 |

| 100 | 10 |

| 1000 | 2 |

Experimental Protocols for Investigating Downstream Signaling

The following are detailed, generalized protocols for key experiments to assess the impact of this compound on LPA1 receptor downstream signaling.

RhoA Activation Assay (G-LISA or Pull-Down Assay)

This assay measures the amount of active, GTP-bound RhoA.

Caption: Workflow for a RhoA Activation Assay.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., human prostate stromal cells) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-incubate cells with varying concentrations of this compound for 1 hour. Stimulate with a predetermined optimal concentration of LPA for a short duration (e.g., 2-5 minutes).

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with a RhoA activation assay lysis buffer.

-

G-LISA (ELISA-based): Add lysates to a 96-well plate coated with the Rho-GTP-binding domain of a Rho effector (e.g., Rhotekin). Incubate to allow active RhoA to bind.

-

Pull-Down Assay: Incubate lysates with agarose beads coupled to a RhoA effector binding domain.

-

Washing: Wash the plate/beads to remove non-specifically bound proteins.

-

Detection (G-LISA): Add a primary antibody specific for RhoA, followed by a secondary HRP-conjugated antibody and a colorimetric substrate. Measure absorbance.

-

Detection (Pull-Down): Elute the bound proteins and analyze by Western blotting using an anti-RhoA antibody.

-

Data Analysis: Quantify the amount of active RhoA relative to the total RhoA in the cell lysates.

Western Blot for ERK Phosphorylation

This method detects the activated, phosphorylated form of ERK (p-ERK).

Caption: Workflow for Western Blotting of p-ERK.

Protocol:

-

Cell Culture and Treatment: Follow the same procedure as for the RhoA activation assay.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2). Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to serve as a loading control.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration using a fluorescent indicator.

Caption: Workflow for a Calcium Mobilization Assay.

Protocol:

-

Cell Seeding: Seed cells into a 96- or 384-well black, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.

-

Stimulation: Inject LPA into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence intensity (e.g., peak fluorescence or area under the curve) to determine the extent of calcium mobilization.

Conclusion

This compound, as a selective LPA1 receptor antagonist, is poised to inhibit the downstream signaling pathways mediated by Gα12/13, Gαq/11, and Gαi/o. This will consequently lead to the attenuation of RhoA activation, intracellular calcium mobilization, and ERK phosphorylation. The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing the inhibitory effects of this compound on these key signaling nodes. While specific quantitative data for this compound's direct impact on these molecular pathways is currently limited in publicly accessible literature, the methodologies described herein will be instrumental for researchers in elucidating the precise molecular mechanism of action of this promising therapeutic candidate. Such studies are crucial for the continued development and clinical application of this compound.

References

- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into the engagement of lysophosphatidic acid receptor 1 with different G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

ASP6432: A Comprehensive Technical Guide on a Novel LPA1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP6432 is a potent and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1), a G protein-coupled receptor implicated in a variety of physiological and pathological processes.[1] Lysophosphatidic acid (LPA) signaling has been shown to play a role in cell proliferation, migration, and survival, making the LPA1 receptor an attractive therapeutic target for a range of diseases. This technical guide provides a detailed overview of the chemical structure, properties, and mechanism of action of this compound, along with relevant experimental protocols and signaling pathway diagrams.

Chemical Structure and Properties

This compound is chemically identified as potassium 1-(2-{[3,5-dimethoxy-4-methyl-N-(3-phenylpropyl)benzamido]methyl}-1,3-thiazole-4-carbonyl)-3-ethyl-2,2-dioxo-2λ6-diazathian-1-ide.[2]

Chemical Structure:

2D Chemical Structure of this compound

Physicochemical and Pharmacokinetic Properties:

| Property | Value | Species |

| IC50 (LPA1) | 11 nM | Human[1] |

| 30 nM | Rat[1] | |

| Oral Bioavailability | 34.7% - 76.7% | Rat, Dog |

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of the LPA1 receptor. The LPA1 receptor is a G protein-coupled receptor that, upon binding its ligand lysophosphatidic acid (LPA), activates several intracellular signaling cascades. The receptor couples to three main types of Gα proteins: Gαi/o, Gαq/11, and Gα12/13.

Activation of these G proteins initiates downstream signaling through various effector molecules, including:

-

Phospholipase C (PLC): Activated by Gαq/11, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

-

Mitogen-activated protein kinase (MAPK): This pathway can be activated downstream of both Gαi/o and Gαq/11, promoting cell proliferation and survival.

-

Akt (Protein Kinase B): A key signaling node for cell survival and proliferation, often activated downstream of Gαi/o-mediated PI3K activation.

-

Rho: Activated by Gα12/13, this small GTPase plays a crucial role in regulating the actin cytoskeleton, cell shape, and migration.

By blocking the LPA1 receptor, this compound inhibits these downstream signaling events, thereby modulating cellular responses such as proliferation and migration.

This compound blocks LPA-induced signaling.

Key Experimental Protocols

LPA-Induced Cell Proliferation Assay

This assay is used to determine the effect of this compound on the proliferation of cells stimulated by LPA.[2]

Methodology:

-

Cell Culture: Human prostate stromal cells are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Serum Starvation: The culture medium is replaced with serum-free medium for 24 hours to synchronize the cell cycle.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour.

-

Stimulation: LPA is added to the wells to a final concentration known to induce proliferation, and the plates are incubated for 48-72 hours.

-

Proliferation Measurement: Cell proliferation is quantified using a standard method such as the MTT assay or by measuring bromodeoxyuridine (BrdU) incorporation.

-

Data Analysis: The absorbance is read using a microplate reader, and the percentage of inhibition of proliferation by this compound is calculated relative to the LPA-treated control.

Workflow for cell proliferation assay.

Measurement of Urethral Perfusion Pressure in Anesthetized Rats

This in vivo assay assesses the effect of this compound on urethral tone.

Methodology:

-

Animal Preparation: Male rats are anesthetized, and catheters are placed in the carotid artery (for blood pressure monitoring), jugular vein (for drug administration), and bladder. A perfusion catheter is inserted into the urethra.

-

Urethral Perfusion: The urethra is continuously perfused with saline at a constant rate.

-

Pressure Measurement: Urethral perfusion pressure (UPP) is continuously monitored using a pressure transducer.

-

Drug Administration: A baseline UPP is established, after which this compound is administered intravenously at various doses.

-

Data Recording and Analysis: The change in UPP from baseline is recorded and analyzed to determine the dose-dependent effect of this compound on urethral relaxation.

Cystometry in Conscious Rats

This experiment evaluates the effect of this compound on bladder function.

Methodology:

-

Catheter Implantation: A catheter is surgically implanted into the bladder of a rat and exteriorized at the nape of the neck. The animal is allowed to recover for several days.

-

Cystometry: The conscious and freely moving rat is placed in a metabolic cage. The bladder catheter is connected to a pressure transducer and an infusion pump.

-

Bladder Filling: The bladder is slowly filled with saline at a constant rate.

-

Micturition Recording: Intravesical pressure is continuously recorded. Micturition volumes and frequency are also measured.

-

Drug Administration: After establishing a stable micturition pattern, this compound is administered, and the effects on bladder capacity, micturition pressure, and frequency are recorded and analyzed.

Conclusion

This compound is a potent and selective LPA1 receptor antagonist with demonstrated in vitro and in vivo activity. Its ability to inhibit LPA-induced cell proliferation and reduce urethral pressure suggests its potential therapeutic utility in various conditions, including those related to smooth muscle dysfunction and hyperproliferative disorders. The experimental protocols provided herein offer a framework for the further investigation of this compound and other LPA1 receptor modulators.

References

The Modulatory Role of ASP6432 on Lysophosphatidic Acid Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects through the activation of its cognate G protein-coupled receptors (GPCRs), primarily the LPA1 receptor. The LPA/LPA1 signaling axis is implicated in various physiological and pathophysiological processes, including cell proliferation, migration, and smooth muscle contraction. Consequently, antagonism of the LPA1 receptor presents a promising therapeutic strategy for conditions characterized by aberrant LPA signaling, such as lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). ASP6432 has emerged as a potent and selective antagonist of the LPA1 receptor. This technical guide provides an in-depth analysis of this compound's effect on LPA signaling, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

Introduction to Lysophosphatidic Acid Signaling

Lysophosphatidic acid (LPA) is a signaling molecule that modulates diverse biological functions by activating a family of at least six GPCRs (LPA1-6). The LPA1 receptor, in particular, is coupled to multiple G proteins, including Gαi/o, Gαq/11, and Gα12/13, leading to the activation of downstream signaling cascades. These pathways regulate critical cellular processes such as cell proliferation, survival, cytoskeletal rearrangement, and smooth muscle contraction. In the context of the lower urinary tract, LPA has been shown to induce urethral and prostatic smooth muscle contraction and stimulate the proliferation of prostate stromal cells, contributing to the pathophysiology of LUTS/BPH.[1][2]

This compound: A Potent and Selective LPA1 Receptor Antagonist

This compound is a novel, potent, and selective antagonist of the LPA1 receptor.[1][3] Its inhibitory activity has been characterized in both human and rat receptor subtypes, demonstrating its potential for therapeutic intervention in LPA1-mediated disorders.

Quantitative Data on this compound Activity

The inhibitory potency and in vivo efficacy of this compound have been quantified in several key studies. The following tables summarize the critical data regarding its antagonist activity and its physiological effects.

| Parameter | Species | Value | Reference |

| IC50 (LPA1) | Human | 11 nM | [3] |

| IC50 (LPA1) | Rat | 30 nM | |

| Table 1: In Vitro Inhibitory Potency of this compound |

| Experimental Model | Parameter Measured | Effect of this compound | Reference |

| Anesthetized Rats | Urethral Perfusion Pressure (UPP) | 43% maximal decrease from baseline | |

| Human Prostate Stromal Cells | LPA-induced Cell Proliferation | Significant, concentration-dependent suppression | |

| Table 2: In Vivo and Ex Vivo Efficacy of this compound |

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of this compound, it is essential to understand the LPA1 signaling pathway and the experimental workflows used to study its antagonism.

Lysophosphatidic Acid (LPA) Signaling Pathway

The following diagram illustrates the major signaling cascades activated by the LPA1 receptor and the point of intervention for this compound.

Experimental Workflow for In Vitro Antagonist Activity

The following diagram outlines the typical workflow for assessing the in vitro antagonist activity of this compound on the LPA1 receptor.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro LPA1 Receptor Antagonism Assay (Calcium Flux)

Objective: To determine the in vitro antagonist potency of this compound at the human and rat LPA1 receptors.

Materials:

-

Cells stably expressing human or rat LPA1 receptor (e.g., CHO or HEK293 cells)

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well black, clear-bottom microplates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

Probenecid

-

Lysophosphatidic acid (LPA)

-

This compound

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence microplate reader with automated injection capabilities

Procedure:

-

Cell Culture: Culture the LPA1-expressing cells in appropriate medium at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Seed the cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) with 0.04% Pluronic F-127 and 2.5 mM probenecid in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

-

Compound Addition:

-

Wash the cells twice with assay buffer containing 2.5 mM probenecid.

-

Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

-

Calcium Flux Measurement:

-

Place the plate in a fluorescence microplate reader.

-

Establish a stable baseline fluorescence reading for each well.

-

Inject a solution of LPA (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

-

Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the vehicle control.

-

Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Urethral Perfusion Pressure (UPP) Measurement in Anesthetized Rats

Objective: To evaluate the in vivo effect of this compound on urethral tone in rats.

Materials:

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Urethane anesthesia

-

Surgical instruments

-

Double-lumen catheter

-

Pressure transducer

-

Infusion pump

-

Data acquisition system

-

Saline solution

-

This compound solution for intravenous administration

Procedure:

-

Animal Preparation:

-

Anesthetize the rats with an intraperitoneal injection of urethane (e.g., 1.2 g/kg).

-

Place the animal in a supine position on a heating pad to maintain body temperature.

-

Perform a midline abdominal incision to expose the urinary bladder.

-

-

Catheterization:

-

Insert a double-lumen catheter into the bladder through the dome and secure it with a ligature. One lumen is used for bladder pressure measurement (if needed), and the other is advanced into the prostatic urethra.

-

Connect the urethral lumen of the catheter to an infusion pump and a pressure transducer.

-

-

UPP Measurement:

-

Continuously perfuse the urethra with saline at a constant rate (e.g., 0.05 mL/min).

-

Record the urethral perfusion pressure using the pressure transducer and data acquisition system.

-

Allow the UPP to stabilize to obtain a baseline measurement.

-

-

Drug Administration:

-

Administer this compound intravenously at various doses.

-

Continuously record the UPP to observe the drug-induced changes.

-

-

Data Analysis:

-

Measure the maximum decrease in UPP from the baseline after each dose of this compound.

-

Express the change in UPP as a percentage of the baseline pressure.

-

Analyze the dose-response relationship.

-

Human Prostate Stromal Cell Proliferation Assay

Objective: To assess the effect of this compound on LPA-induced proliferation of human prostate stromal cells.

Materials:

-

Primary human prostate stromal cells

-

Stromal cell growth medium (e.g., DMEM supplemented with FBS and growth factors)

-

96-well cell culture plates

-

Lysophosphatidic acid (LPA)

-

This compound

-

Bromodeoxyuridine (BrdU) labeling and detection kit

-

Microplate reader capable of measuring absorbance

Procedure:

-

Cell Culture and Seeding:

-

Culture human prostate stromal cells in their specific growth medium.

-

Seed the cells into 96-well plates at a suitable density and allow them to attach and become quiescent by serum starvation for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with varying concentrations of this compound (or vehicle control) for a short pre-incubation period (e.g., 30 minutes).

-

Stimulate the cells with a predetermined concentration of LPA (e.g., 1 µM).

-

-

BrdU Labeling:

-

Add BrdU labeling solution to each well and incubate for a specified period (e.g., 24 hours) to allow for incorporation into newly synthesized DNA.

-

-

Cell Lysis and BrdU Detection:

-

Remove the labeling medium and lyse the cells according to the kit manufacturer's instructions.

-

Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

-

After an incubation period, add the substrate solution and measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated control.

-

Plot the percentage of proliferation against the concentration of this compound to determine its inhibitory effect.

-

Conclusion

This compound is a potent and selective LPA1 receptor antagonist with demonstrated efficacy in preclinical models relevant to lower urinary tract symptoms. Its ability to inhibit LPA-induced smooth muscle contraction and prostate stromal cell proliferation underscores the therapeutic potential of targeting the LPA/LPA1 signaling pathway. The experimental protocols and data presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in this area. Further investigation into the clinical utility of this compound is warranted to translate these promising preclinical findings into novel therapies for patients.

References

The Rise and Discontinuation of ASP6432: A Preclinical Saga in the Quest to Treat Lower Urinary Tract Symptoms

An In-depth Technical Guide on the Discovery and Preclinical Development of ASP6432, a Novel LPA1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, preclinical development, and eventual discontinuation of this compound, a potent and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1). Developed by Astellas Pharma Inc., this compound was investigated as a potential novel therapeutic for lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This document collates available preclinical data, elucidates its mechanism of action, and presents its pharmacological profile.

Discovery and Development History

This compound, with the chemical name potassium 1-(2-{[3,5-dimethoxy-4-methyl-N-(3-phenylpropyl)benzamido]methyl}-1,3-thiazole-4-carbonyl)-3-ethyl-2,2-dioxo-2λ6-diazathian-1-ide, emerged from research programs focused on identifying novel treatments for LUTS/BPH.[1][2] Existing therapies, such as α1-adrenoceptor antagonists, offer moderate relief, indicating a need for new mechanisms of action to improve patient outcomes.[3] The discovery of lysophosphatidic acid's (LPA) role in modulating prostate and urethral contraction via the LPA1 receptor highlighted this pathway as a promising therapeutic target.[2]

Preclinical research on this compound was published between 2018 and 2019, demonstrating its potential in animal models.[1] These studies, conducted by researchers at Astellas Pharma, established the compound's potent and selective antagonism of the LPA1 receptor and its functional effects on lower urinary tract tissues.

Despite the promising preclinical data, the development of this compound was ultimately discontinued . While the precise reasons for this decision have not been publicly disclosed, it is not uncommon for drug candidates to be halted during development due to a variety of factors, including but not limited to, unfavorable pharmacokinetic properties, long-term toxicity findings, or strategic portfolio decisions.

Mechanism of Action: Targeting the LPA1 Receptor

This compound functions as a selective antagonist of the LPA1 receptor, a G protein-coupled receptor (GPCR). LPA, a bioactive phospholipid, exerts a range of biological effects through its receptors, including smooth muscle contraction and cell proliferation. In the lower urinary tract, LPA is implicated in the contraction of the urethra and prostate, as well as the proliferation of prostate stromal cells, all of which contribute to the pathophysiology of LUTS/BPH.

By blocking the LPA1 receptor, this compound was designed to inhibit these downstream effects. The LPA1 receptor couples to several G protein families, including Gαi/o, Gαq/11, and Gα12/13, to initiate intracellular signaling cascades. Key downstream pathways include the Rho/Rho-associated kinase (ROCK) pathway, which is crucial for smooth muscle contraction, and the phosphoinositide 3-kinase (PI3K)/Akt and phospholipase C (PLC) pathways, which are involved in cell proliferation and survival.

Preclinical Pharmacological Profile

The preclinical evaluation of this compound demonstrated its potential as a therapeutic agent for LUTS/BPH through a series of in vitro and in vivo studies.

In Vitro Efficacy

This compound showed potent and selective antagonistic activity against the LPA1 receptor.

| Parameter | Species | Value |

| IC50 vs. LPA1 | Human | 11 nM |

| Rat | 30 nM | |

| Table 1: In Vitro Antagonistic Activity of this compound. |

Studies in cultured human prostate stromal cells revealed that this compound significantly and concentration-dependently suppressed LPA-induced cell proliferation. This anti-proliferative effect addresses a key component of BPH pathology.

In Vivo Efficacy

The in vivo effects of this compound were assessed in rat models, demonstrating its functional activity in the lower urinary tract.

Effects on Urethral Function and Contraction:

In anesthetized rats, this compound dose-dependently inhibited LPA-induced contractions of the urethra and prostate. Notably, even in the absence of exogenous LPA, this compound decreased the urethral perfusion pressure (UPP), suggesting a role for endogenous LPA in maintaining urethral tone.

| Treatment | Effect on Urethral Perfusion Pressure (UPP) |

| This compound | 43% maximal decrease from baseline |

| Tamsulosin (α1-antagonist) | 22% reduction |

| Table 2: Comparative Effects on Urethral Perfusion Pressure in Anesthetized Rats. |

Furthermore, in a model of voiding dysfunction induced by the nitric oxide synthase inhibitor L-NAME, this compound improved voiding efficiency by reducing post-void residual urine, an effect not observed with the α1-adrenoceptor antagonist tamsulosin.

Effects on Bladder Overactivity:

In conscious rats, intravenous infusion of LPA was found to cause bladder overactivity, characterized by a decreased micturition interval. This compound was able to inhibit this LPA-induced decrease in micturition interval. It also reversed the decrease in micturition interval induced by L-NAME, indicating its potential to address storage-related LUTS.

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies on this compound are not publicly available as the full-text research articles could not be accessed. However, based on the published abstracts, the following methodologies were employed.

In Vitro LPA1 Antagonism Assay (General Methodology)

-

Cell Lines: Cells stably expressing human or rat LPA receptor subtypes were used.

-

Assay Principle: The assay likely measured the inhibition of LPA-induced intracellular calcium mobilization, a common downstream effect of LPA1 activation via Gαq/11.

-

Procedure:

-

Cells were cultured and loaded with a calcium-sensitive fluorescent dye.

-

Cells were pre-incubated with varying concentrations of this compound.

-

LPA was added to stimulate the LPA1 receptor.

-

The change in fluorescence, corresponding to the intracellular calcium concentration, was measured using a plate reader.

-

IC50 values were calculated from the concentration-response curves.

-

In Vivo Urethral Perfusion Pressure (UPP) in Anesthetized Rats (General Methodology)

-

Animal Model: Male rats were anesthetized.

-

Surgical Preparation: The bladder was catheterized for saline infusion, and a pressure transducer was placed in the urethra to measure UPP.

-

Drug Administration: this compound or a comparator drug (e.g., tamsulosin) was administered, likely intravenously.

-

Measurement: UPP was continuously recorded at baseline and after drug administration to determine the maximal decrease in pressure.

References

- 1. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of urinary frequency via type 1 lysophosphatidic acid receptors: Effect of the novel antagonist this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

ASP6432: A Technical Guide to Potential Non-Urological Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASP6432 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). While initially investigated for urological conditions, the pivotal role of the LPA1 receptor in a multitude of pathophysiological processes outside the urinary tract presents significant opportunities for broader therapeutic applications. This document provides a comprehensive technical overview of the core science supporting the exploration of this compound in oncology, fibrotic diseases, and neurology, with a focus on the underlying signaling pathways, experimental evidence, and quantitative data.

Core Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to and inhibiting the LPA1 receptor, a G protein-coupled receptor (GPCR). Lysophosphatidic acid (LPA) is the endogenous ligand for LPA1 and a key signaling phospholipid involved in a wide array of cellular processes. The binding of LPA to LPA1 activates several intracellular signaling cascades, primarily through the coupling to three main G protein families: Gαi/o, Gαq/11, and Gα12/13.[1][2]

Activation of these pathways culminates in diverse cellular responses, including proliferation, migration, survival, cytoskeletal rearrangement, and inflammation. By blocking the initial ligand-receptor interaction, this compound can theoretically attenuate or abrogate these downstream effects in disease states characterized by aberrant LPA-LPA1 signaling.

Signaling Pathways Modulated by LPA1

The diagram below illustrates the principal signaling cascades initiated by LPA1 activation, which are the targets of inhibition by this compound.

Potential Therapeutic Applications Beyond Urology

The ubiquitous expression of the LPA1 receptor and its role in fundamental pathological processes suggest several promising avenues for the clinical development of this compound.

Fibrotic Diseases

Rationale: The LPA-LPA1 signaling axis is a core pathway in the pathogenesis of fibrosis across multiple organs.[3] It mediates key pro-fibrotic events including fibroblast recruitment, proliferation, differentiation into myofibroblasts, and excessive extracellular matrix deposition.[3][4] Elevated LPA levels have been detected in the bronchoalveolar lavage fluid of patients with idiopathic pulmonary fibrosis (IPF).

Preclinical and Clinical Evidence (with other LPA1 antagonists):

-

Mice lacking the LPA1 receptor are protected from lung, skin, and kidney fibrosis in various animal models.

-

Pharmacological inhibition of LPA1 with other small molecule antagonists has demonstrated significant anti-fibrotic effects in preclinical models of pulmonary fibrosis.

-

Clinical trials with LPA1 antagonists, such as BMS-986278 (admilparant), have shown promising results in slowing the decline of lung function in patients with IPF and progressive pulmonary fibrosis (PPF).

Potential Applications for this compound:

-

Idiopathic Pulmonary Fibrosis (IPF)

-

Systemic Sclerosis (SSc)-associated interstitial lung disease

-

Kidney Fibrosis

-

Liver and Peritoneal Fibrosis

Quantitative Data from a Phase 2 Study of LPA1 Antagonist (BMS-986278) in Fibrotic Lung Diseases:

| Parameter | Placebo | BMS-986278 (60 mg BID) | Relative Reduction vs. Placebo | Disease Population |

| Rate of Change in ppFVC over 26 weeks | -4.3% | -1.1% | 74.4% | Progressive Pulmonary Fibrosis |

| Rate of Change in ppFVC over 26 weeks | -2.7% | -1.2% | 55.6% | Idiopathic Pulmonary Fibrosis |

Oncology

Rationale: LPA1 signaling has been implicated in multiple hallmarks of cancer, including proliferation, migration, invasion, and resistance to therapy. The receptor's role can be context-dependent, sometimes promoting and other times inhibiting tumor growth.

Evidence and Potential Mechanisms:

-

Tumor Cell Proliferation and Migration: LPA1 activation can drive the proliferation and motility of various cancer cells, including prostate, breast, ovarian, and pancreatic cancer cells.

-

Bone Metastasis: In breast and ovarian cancer, LPA1-dependent production of cytokines by tumor cells can stimulate osteoclast differentiation, promoting bone metastasis. Down-regulation of LPA1 has been shown to inhibit osteoclast recruitment and the progression of bone metastases in animal models.

-

Chemoresistance: LPA1 signaling may contribute to resistance to chemotherapeutic agents like cisplatin in pancreatic cancer cells.

Potential Applications for this compound:

-

Adjuvant therapy to inhibit metastasis, particularly to bone, in breast and prostate cancers.

-

Combination therapy to overcome chemoresistance in pancreatic and other solid tumors.

-

Treatment of gastrointestinal cancers where LPA1 mediates cell scattering, an early step in invasion.

Neuropathic and Inflammatory Pain

Rationale: A substantial body of evidence indicates that LPA signaling through the LPA1 receptor is a critical initiator of neuropathic pain following nerve injury. Intrathecal injection of LPA itself can mimic the behavioral and biochemical changes seen in neuropathic pain models.

Evidence and Potential Mechanisms:

-

Initiation of Neuropathic Pain: Mice lacking the LPA1 receptor do not develop signs of neuropathic pain after peripheral nerve injury. This effect is linked to the Rho/Rho kinase pathway.

-

Demyelination: LPA1 signaling is involved in the demyelination observed after nerve injury, a key event in the development of neuropathic pain.

-

Central and Chemotherapy-Induced Pain: The LPA1 receptor is also implicated in central neuropathic pain following cerebral ischemia and in chemotherapy-induced neuropathic pain (e.g., from paclitaxel).

-

Inflammatory Pain: LPA1 signaling in the central nervous system has been shown to mediate inflammatory pain in models like carrageenan-induced orofacial pain.

Potential Applications for this compound:

-

Treatment of peripheral neuropathic pain (e.g., diabetic neuropathy, post-herpetic neuralgia).

-

Management of chemotherapy-induced peripheral neuropathy.

-

Therapy for central pain syndromes.

-

Treatment of chronic inflammatory pain conditions.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of this compound in these new indications. Below are representative protocols for key experiments cited in the literature for LPA1 antagonists.

Bleomycin-Induced Pulmonary Fibrosis Model

This is a standard in vivo model to assess the anti-fibrotic potential of a compound.

Workflow Diagram:

Methodology:

-

Animal Model: C57BL/6 mice are anesthetized.

-

Induction: A single intratracheal dose of bleomycin sulfate (e.g., 1.5-3.0 U/kg) dissolved in sterile saline is administered to induce lung injury and subsequent fibrosis. Control animals receive saline only.

-

Treatment: this compound is administered orally or via another appropriate route, starting from day 0 or day 1 post-bleomycin challenge and continuing daily until the end of the experiment. A vehicle control group is run in parallel.

-

Endpoint Analysis: At day 14 or 21, mice are euthanized. Lungs are harvested for analysis.

-

Histology: One lung lobe is fixed in formalin, embedded in paraffin, and sectioned. Slides are stained with Hematoxylin and Eosin (H&E) and Masson's Trichrome to visualize tissue structure and collagen deposition, respectively. The extent of fibrosis is quantified using the Ashcroft scoring method.

-

Collagen Quantification: The remaining lung tissue is homogenized and hydrolyzed to measure the total collagen content via a hydroxyproline assay.

-

Gene Expression: RNA is extracted from lung tissue to quantify the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) via qRT-PCR.

-

Cancer Cell Invasion Assay (Transwell/Boyden Chamber)

This in vitro assay measures the ability of a compound to inhibit cancer cell invasion through an extracellular matrix barrier.

Methodology:

-

Chamber Preparation: Transwell inserts with an 8-μm pore size polycarbonate membrane are coated with a layer of Matrigel (a basement membrane matrix).

-

Cell Seeding: Cancer cells (e.g., PANC-1 pancreatic cancer cells) are serum-starved for 24 hours. A suspension of these cells (e.g., 5 x 104 cells) in serum-free media, with or without various concentrations of this compound, is added to the upper chamber.

-

Chemoattractant: The lower chamber is filled with media containing LPA (e.g., 10 μM) as a chemoattractant.

-

Incubation: The plate is incubated for a period that allows for invasion (e.g., 24-48 hours) at 37°C.

-

Quantification:

-

Non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

Invading cells on the lower surface are fixed with methanol and stained with a solution like crystal violet.

-

The number of invading cells is counted in several microscopic fields, and the average is calculated. The percentage of invasion inhibition is determined relative to the LPA-only control.

-

Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain

This is a widely used in vivo model to study neuropathic pain and evaluate the efficacy of analgesic compounds.

Methodology:

-

Animal Model: Adult Sprague-Dawley rats or C57BL/6 mice are used.

-

Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed. Approximately one-third to one-half of the nerve thickness is tightly ligated with a suture. In sham-operated animals, the nerve is exposed but not ligated.

-

Treatment: this compound or vehicle is administered (e.g., orally or intrathecally) at various time points before or after the surgery.

-

Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is the primary endpoint. It is assessed at baseline and at multiple time points post-surgery.

-

Von Frey Filaments: Animals are placed in a chamber with a mesh floor. Calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method. A significant decrease in the withdrawal threshold in the ligated paw compared to the contralateral or sham-operated paw indicates allodynia. The ability of this compound to reverse this decrease is the measure of efficacy.

-

Conclusion

The potent and selective LPA1 receptor antagonist this compound holds considerable promise for therapeutic applications far beyond its initial investigation in urology. The strong scientific rationale and compelling preclinical and clinical data for other LPA1 antagonists in fibrosis, oncology, and neuropathic pain provide a solid foundation for expanding the development of this compound into these areas of high unmet medical need. The experimental protocols outlined herein provide a framework for the systematic evaluation of this compound's efficacy in these potential new indications. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Lysophosphatidic Acid Signaling through the Lysophosphatidic Acid-1 Receptor Is Required for Alveolarization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ASP6432 in In Vivo Rat Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP6432 is a potent and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1). Lysophosphatidic acid (LPA) is a bioactive phospholipid that has been implicated in a variety of physiological and pathological processes. In the context of lower urinary tract function, the LPA-LPA1 signaling pathway is understood to play a significant role in mediating smooth muscle contraction in the prostate and urethra, as well as in the proliferation of prostate stromal cells.[1] this compound has been developed as a potential therapeutic agent for lower urinary tract symptoms (LUTS), particularly those associated with benign prostatic hyperplasia (BPH) and bladder dysfunction.[1][2]

These application notes provide detailed experimental protocols for the in vivo evaluation of this compound in rat models, based on published preclinical studies. The protocols described herein are intended to guide researchers in the design and execution of studies to assess the pharmacological effects of this compound on urethral function and bladder dynamics.

Mechanism of Action: LPA-LPA1 Signaling Pathway

Lysophosphatidic acid (LPA) exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor. In the lower urinary tract, activation of the LPA1 receptor on smooth muscle cells is believed to initiate a signaling cascade that leads to an increase in intracellular calcium concentrations, resulting in smooth muscle contraction. This contributes to the maintenance of urethral tone and can be a factor in the pathophysiology of urinary obstruction in conditions like BPH. By selectively blocking the LPA1 receptor, this compound inhibits the downstream signaling cascade, leading to smooth muscle relaxation and potentially alleviating urinary obstruction.

Data Presentation

Table 1: Effect of this compound on Urethral Perfusion Pressure (UPP) in Anesthetized Rats

| Treatment | Dose | Change in UPP from Baseline |

| This compound | Maximally Effective Dose | ↓ 43%[1] |

| Tamsulosin (α1-adrenoceptor antagonist) | Maximally Effective Dose | ↓ 22%[1] |

Table 2: Effect of this compound on L-NAME-Induced Voiding Dysfunction in Conscious Rats

| Treatment | Dose | Effect on Micturition Interval | Effect on Post-Void Residual (PVR) | Effect on Voiding Efficiency (VE) |

| L-NAME | - | ↓ (Increased Frequency) | ↑ | ↓ |

| This compound | Dose-dependent | Reverses L-NAME-induced decrease | Suppresses L-NAME-induced increase | Suppresses L-NAME-induced decrease |

| Tamsulosin | - | No effect on L-NAME-induced changes | No effect on L-NAME-induced changes | No effect on L-NAME-induced changes |

Experimental Protocols

Protocol 1: Assessment of Urethral Perfusion Pressure (UPP) in Anesthetized Rats

This protocol is designed to measure the effect of this compound on urethral smooth muscle tone by monitoring the urethral perfusion pressure (UPP).

Materials:

-

Male Sprague-Dawley rats

-

Anesthetic (e.g., urethane)

-

Polyethylene catheters

-

Pressure transducer

-

Perfusion pump

-

Data acquisition system

-

This compound, vehicle, and other test compounds

Procedure:

-

Animal Preparation:

-

Anesthetize the rat (e.g., with urethane).

-

Make a midline abdominal incision to expose the bladder and urethra.

-

Insert a catheter into the bladder through the dome for bladder pressure measurement and to ensure the bladder remains empty.

-

Insert a double-lumen perfusion catheter into the urethra. One lumen is for saline perfusion, and the other is for pressure measurement.

-

-

UPP Measurement:

-

Continuously perfuse saline through the urethral catheter at a constant rate.

-

Measure the intraurethral pressure using a pressure transducer connected to the other lumen of the catheter.

-

Record the baseline UPP.

-

-

Drug Administration:

-

Administer this compound or vehicle intravenously.

-

Record the UPP continuously after drug administration.

-

-

Data Analysis:

-

Calculate the change in UPP from baseline after the administration of this compound.

-

Compare the effects of different doses of this compound to determine a dose-response relationship.

-

Protocol 2: Cystometry in Conscious Rats with L-NAME-Induced Bladder Dysfunction

This protocol evaluates the effect of this compound on voiding dysfunction induced by the nitric oxide synthase inhibitor, Nω-nitro-L-arginine methyl ester (L-NAME).

Materials:

-

Female Sprague-Dawley rats

-

Polyethylene catheters

-

Pressure transducer

-

Infusion pump

-

Metabolic cages for urine collection

-

Data acquisition system

-

This compound, L-NAME, and vehicle

Procedure:

-

Surgical Implantation of Bladder Catheter:

-

Under anesthesia, implant a catheter into the bladder dome.

-

Exteriorize the catheter at the back of the neck.

-

Allow the animals to recover for several days.

-

-

Cystometry:

-

Place the conscious rat in a metabolic cage.

-

Connect the bladder catheter to a pressure transducer and an infusion pump.

-

Infuse saline into the bladder at a constant rate to induce micturition cycles.

-

Record intravesical pressure (IVP) and voided volume.

-

-

Induction of Bladder Dysfunction:

-

Administer L-NAME intravenously to induce bladder overactivity, characterized by a decreased micturition interval.

-

-

Drug Administration:

-

After establishing L-NAME-induced dysfunction, administer this compound or vehicle intravenously.

-

Continue to record cystometric parameters.

-

-

Data Analysis:

-

Measure the following parameters: micturition interval, baseline pressure, threshold pressure, maximal intravesical pressure, post-void residual volume (PVR), and voiding efficiency (VE).

-

Compare the parameters before and after L-NAME administration, and after this compound administration.

-

Protocol 3: In Vitro Assessment of Urethral and Prostate Tissue Contraction

This protocol assesses the direct effect of this compound on LPA-induced smooth muscle contraction in isolated rat tissues.

Materials:

-

Male Sprague-Dawley rats

-

Organ bath system with force-displacement transducers

-

Krebs-Henseleit solution

-

Lysophosphatidic acid (LPA)

-

This compound and other test compounds

Procedure:

-

Tissue Preparation:

-

Euthanize the rat and dissect the urethra and prostate.

-

Prepare tissue strips and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

-

Contraction Studies:

-

Allow the tissues to equilibrate under a resting tension.

-

Induce contraction by adding LPA to the organ bath.

-

Record the contractile force.

-

-

Inhibition Studies:

-

Pre-incubate the tissue strips with this compound for a specified period.

-

Induce contraction with LPA in the presence of this compound.

-

Record the contractile force and compare it to the contraction induced by LPA alone.

-

-

Data Analysis:

-

Construct concentration-response curves for LPA-induced contraction.

-

Determine the inhibitory effect of this compound on LPA-induced contractions.

-

Conclusion

The experimental protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in rat models of lower urinary tract dysfunction. The data from such studies, particularly the in vivo assessment of urethral perfusion pressure and cystometry in a disease model, are crucial for understanding the therapeutic potential of this compound. The provided tables and diagrams are intended to facilitate the interpretation and presentation of experimental findings. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.

References

Application Note: Measuring Urethral Perfusion Pressure with ASP6432

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for measuring the effects of ASP6432, a selective type 1 lysophosphatidic acid receptor (LPA1) antagonist, on urethral perfusion pressure (UPP) in a preclinical rat model. This assay is critical for evaluating novel therapeutic agents for lower urinary tract symptoms (LUTS), particularly those associated with benign prostatic hyperplasia (BPH).

Introduction

Urethral perfusion pressure (UPP) is a measure of the intraurethral resistance and reflects the tone of the urethral smooth and striated muscles.[1][2] Elevated UPP is a key factor in the pathophysiology of bladder outlet obstruction, a common feature of LUTS/BPH. The evaluation of compounds that can modulate UPP is therefore a cornerstone of drug development in this therapeutic area.

This compound is a novel, potent, and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1).[3][4] Lysophosphatidic acid (LPA) is a bioactive phospholipid that induces urethral contraction via activation of LPA1 receptors.[3] By blocking this pathway, this compound reduces urethral tone, leading to a decrease in UPP. Studies have shown that this compound dose-dependently decreases both baseline UPP and UPP during the voiding phase in rats, highlighting its potential as a new therapy for improving voiding dysfunction.

This protocol outlines the in vivo methodology for quantifying the urodynamic effects of this compound on UPP in anesthetized rats.

Signaling Pathway of this compound Action

This compound exerts its effect by antagonizing the LPA1 receptor, which is coupled to the Gq/11 and G12/13 G-proteins. Activation of these pathways by LPA typically leads to downstream signaling cascades (e.g., via RhoA/Rho-kinase) that increase intracellular Ca2+ levels and sensitize the contractile apparatus in urethral smooth muscle cells, resulting in contraction. By blocking the LPA1 receptor, this compound inhibits these pro-contractile signals, leading to smooth muscle relaxation and a reduction in urethral pressure.

Caption: LPA1 receptor signaling pathway in urethral smooth muscle.

Experimental Protocol

This protocol is based on established methods for UPP measurement in rats.

Materials and Equipment

-

Test Compound: this compound

-

Vehicle: Appropriate vehicle for this compound solubilization

-

Animals: Female Sprague-Dawley rats (200-250g)

-

Anesthesia: Urethane (1.2-1.5 g/kg, i.p.)

-

Catheters:

-

2F or 3F single-lumen water-perfusion catheter with one side-hole

-

Suprapubic bladder catheter (PE-50 tubing) for bladder pressure monitoring (optional, but recommended)

-

-

Urodynamic System:

-

Pressure transducer

-

Amplifier

-

Data acquisition software

-

-

Infusion Pump

-

Mechanical Catheter Withdrawal Apparatus

-

Surgical Instruments

-

Saline (0.9% NaCl), warmed to 37°C

Animal Preparation

-

Anesthetize the rat with urethane via intraperitoneal injection. Confirm adequate anesthesia by lack of pedal withdrawal reflex.

-

Place the animal in a supine or prone position on a heating pad to maintain body temperature.

-

(Optional) For simultaneous bladder pressure recording, make a small abdominal incision to expose the bladder. Insert a PE-50 catheter into the bladder dome and secure it with a purse-string suture.

-

Carefully insert the lubricated UPP catheter into the bladder via the urethral meatus. Confirm correct placement by observing a small efflux of urine.

UPP Measurement Procedure

-

Connect the urethral catheter to the pressure transducer and infusion pump.

-

Connect the suprapubic catheter (if used) to a separate pressure transducer.

-

Set the infusion pump to deliver warmed saline at a constant rate (e.g., 0.3-0.5 mL/min).

-

Mount the urethral catheter to the mechanical withdrawal apparatus, set to a withdrawal speed of 1 mm/s or 1 cm/min.

-

Allow the system to equilibrate for 20-30 minutes until stable baseline pressure readings are achieved.

-

Baseline Measurement: Initiate the catheter withdrawal and saline infusion to record the baseline UPP profile along the length of the urethra. Repeat 2-3 times to ensure reproducibility.

-

Compound Administration: Administer this compound (or vehicle) intravenously (i.v.) or via the desired route.

-

Post-Dose Measurement: At specified time points post-administration (e.g., 15, 30, 60 minutes), repeat the UPP measurement procedure to assess the effect of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for measuring UPP with this compound.

Data Presentation and Analysis

The primary endpoints are the Maximum Urethral Closure Pressure (MUCP) and the Area Under the Curve (AUC) of the UPP profile. MUCP is calculated as the maximum urethral pressure minus the intravesical pressure.

Data should be presented as the mean ± SEM. The effect of this compound is typically expressed as the percentage reduction from the pre-dose baseline value. Statistical significance can be determined using an appropriate test, such as a paired t-test or ANOVA.

Table 1: Effect of this compound on Urethral Perfusion Pressure (UPP) Parameters

| Treatment Group | Dose (mg/kg, i.v.) | N | Baseline MUCP (cm H₂O) | Post-Dose MUCP (cm H₂O) | % Reduction from Baseline |

| Vehicle | - | 6 | 46.5 ± 4.2 | 45.9 ± 4.0 | 1.3% |

| This compound | 0.1 | 6 | 47.1 ± 3.8 | 38.6 ± 3.5 | 18.0% |

| This compound | 0.3 | 6 | 45.9 ± 4.5 | 31.2 ± 4.1 | 32.0% |

| This compound | 1.0 | 6 | 46.2 ± 3.9 | 26.3 ± 3.3* | 43.1% |

Note: Data are hypothetical, for illustrative purposes, but are based on reported efficacy. Published studies show this compound maximally decreased UPP by 43% from baseline in anesthetized rats.

Conclusion

This protocol provides a robust and reproducible method for assessing the pharmacological activity of the LPA1 antagonist this compound on urethral function. By quantifying the reduction in urethral perfusion pressure, researchers can effectively evaluate the potential of this compound and related compounds for the treatment of voiding dysfunctions secondary to bladder outlet obstruction.

References

- 1. Research Portal [openresearch.surrey.ac.uk]

- 2. research.tees.ac.uk [research.tees.ac.uk]

- 3. This compound, a type 1 lysophosphatidic acid receptor antagonist, reduces urethral function during urine voiding and improves voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ASP6432 in Animal Models

These application notes provide a comprehensive overview of the available preclinical data on ASP6432, a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). The information is intended for researchers, scientists, and drug development professionals working with this compound in animal models.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective antagonist of the LPA1 receptor.[1] Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects by binding to its G protein-coupled receptors, including LPA1. The LPA1 receptor is known to couple with three main G protein families: Gαi/o, Gαq/11, and Gα12/13.[2][3][4]

Activation of these pathways by LPA leads to various downstream cellular responses, including smooth muscle contraction, cell proliferation, and migration.[2] this compound exerts its pharmacological effect by blocking the binding of LPA to the LPA1 receptor, thereby inhibiting these downstream signaling cascades. This mechanism of action has been particularly studied in the context of lower urinary tract function, where LPA1 signaling is implicated in urethral smooth muscle contraction and prostate cell proliferation.

References

- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Efficacy Testing of ASP6432

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP6432 is a potent and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1). Lysophosphatidic acid (LPA) is a bioactive phospholipid that mediates a variety of cellular responses, including cell proliferation, migration, and survival, by activating a family of G protein-coupled receptors (GPCRs), including LPA1.[1][2] Dysregulation of the LPA/LPA1 signaling axis has been implicated in various pathological conditions, making it an attractive therapeutic target. This compound's ability to inhibit this pathway suggests its potential in treating diseases characterized by excessive cell proliferation and migration.

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound, focusing on its ability to antagonize the LPA1 receptor and inhibit downstream cellular processes such as cell proliferation.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the LPA1 receptor. By binding to LPA1, it prevents the binding of the endogenous ligand LPA, thereby inhibiting the activation of downstream signaling cascades. The LPA1 receptor is known to couple with multiple G proteins, including Gαi/o, Gαq/11, and Gα12/13, leading to the activation of various effector pathways such as the Ras-MAPK pathway, PI3K-Akt pathway, and Rho pathway, as well as calcium mobilization.[3][4] Inhibition of these pathways by this compound is the basis of its therapeutic potential.

Caption: LPA1 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound from key experiments.

Table 1: LPA1 Receptor Antagonist Activity of this compound

| Species | IC50 (nM) | Assay Type |

| Human | 11 | Calcium Mobilization |

| Rat | 30 | Calcium Mobilization |

Data sourced from MedchemExpress.[5]

Table 2: Inhibition of LPA-Induced Cell Proliferation by this compound

| Cell Line | Assay Type | Effect |

| Human Prostate Stromal Cells | BrdU Incorporation | Concentration-dependent suppression |

Further research is needed to quantify the specific percentage of inhibition at various concentrations.

Experimental Protocols

LPA1 Receptor Functional Antagonism Assay

This protocol is designed to determine the potency of this compound in antagonizing the LPA1 receptor by measuring changes in intracellular calcium levels.

Principle:

LPA1 receptor activation by LPA leads to the activation of Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye. This compound, as an antagonist, will inhibit this LPA-induced calcium mobilization in a dose-dependent manner.

Materials:

-

HEK293T cells transiently or stably expressing the human LPA1 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

LPA (agonist)

-

This compound (test compound)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

96-well or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)

Protocol:

-

Cell Culture:

-

Culture LPA1-expressing HEK293T cells in appropriate cell culture medium until they reach 80-90% confluency.

-

Seed the cells into black, clear-bottom microplates at a suitable density and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Incubation:

-

During dye loading, prepare serial dilutions of this compound in assay buffer.

-

After incubation, wash the cells gently with assay buffer to remove excess dye.

-

Add the this compound dilutions to the respective wells and incubate for 10-20 minutes at room temperature.

-

-

Agonist Stimulation and Data Acquisition:

-

Prepare a solution of LPA in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the microplate in the fluorescence plate reader.

-

Record a baseline fluorescence reading for a few seconds.

-

Use the instrument's automated injector to add the LPA solution to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Normalize the data to the response of the positive control (LPA alone) and negative control (buffer alone).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

-

Caption: Workflow for the Calcium Mobilization Assay.

Cell Proliferation Assay (BrdU Incorporation)

This protocol is used to assess the inhibitory effect of this compound on cell proliferation induced by LPA.

Principle:

Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine. During the S-phase of the cell cycle, proliferating cells will incorporate BrdU into their newly synthesized DNA. The incorporated BrdU can then be detected using a specific anti-BrdU antibody, often conjugated to an enzyme like horseradish peroxidase (HRP). The amount of BrdU incorporated is proportional to the rate of cell proliferation and can be quantified by measuring the absorbance of the product of the HRP-catalyzed reaction.

Materials:

-

Human prostate stromal cells

-

Cell culture medium

-

LPA

-

This compound

-

BrdU labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody (HRP-conjugated)

-

Wash buffer

-

TMB substrate

-

Stop solution

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed human prostate stromal cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to attach and grow for 24 hours.

-

-

Serum Starvation (Optional):

-

To synchronize the cells, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours.

-

-

Treatment:

-

Prepare various concentrations of this compound.

-

Pre-incubate the cells with the this compound concentrations for 1-2 hours.

-